molecular formula C14H13NO2 B1290458 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one CAS No. 858597-92-9

1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one

Cat. No.: B1290458
CAS No.: 858597-92-9
M. Wt: 227.26 g/mol
InChI Key: UMNJTLCRUSCDEW-UHFFFAOYSA-N
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Description

1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one is a pyridine derivative featuring a benzyloxy group at the 5-position and an acetyl group (ethanone) at the 2-position of the pyridine ring. This compound is widely utilized as a synthetic intermediate in medicinal chemistry and organic synthesis due to its versatility in forming complex heterocyclic scaffolds . Commercial availability (e.g., CymitQuimica offers 50 mg for €629) underscores its importance as a building block .

Properties

IUPAC Name

1-(5-phenylmethoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11(16)14-8-7-13(9-15-14)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNJTLCRUSCDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630954
Record name 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858597-92-9
Record name 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one, a compound characterized by a pyridine ring substituted with a benzyloxy group and a ketone functional group, has garnered attention for its significant biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO. The benzyloxy group enhances its lipophilicity, which is crucial for its biological interactions. The structural arrangement allows for various interactions with biological targets, particularly in cancer therapy and anti-inflammatory applications.

c-Met Inhibition

Research has highlighted the potential of this compound derivatives as inhibitors of the c-Met receptor tyrosine kinase, which plays a critical role in tumor growth and metastasis. One notable study identified a derivative with an IC50 value of 12 nM against c-Met, demonstrating potent inhibition in cell lines associated with c-Met activation . This suggests that the compound could be developed into a therapeutic agent for cancers driven by c-Met signaling.

Anti-inflammatory Properties

The compound has also shown promise in exhibiting anti-inflammatory effects. Interaction studies indicate that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated. The ability to inhibit pro-inflammatory cytokines could position this compound as a candidate for treating inflammatory diseases.

Antibacterial Activity

While primary research focuses on cancer-related applications, some studies suggest potential antibacterial properties. Comparisons with other pyridine derivatives indicate that modifications can lead to enhanced antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructure FeaturesUnique Properties
1-(4-(Dimethylamino)pyridin-2-yl)ethanoneDimethylamino group at the para positionEnhanced solubility and biological activity
1-(3-Methoxypyridin-2-yl)ethanoneMethoxy substituent on the pyridine ringPotential anti-inflammatory effects
1-(4-Chloropyridin-2-yl)ethanoneChlorine atom at the para positionIncreased reactivity in electrophilic reactions
1-(5-Aminopyridin-2-yl)ethanoneAmino group providing additional reactivityPotential as an antibacterial agent

The unique combination of the benzyloxy group and ketone functionality in this compound distinguishes it from these similar compounds, potentially leading to unique pharmacological activities.

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of this compound:

  • c-Met Inhibition Study : A series of derivatives were synthesized and evaluated for their ability to inhibit c-Met. The most potent compound exhibited an IC50 value significantly lower than that of existing inhibitors, indicating its potential as a lead compound for further development .
  • Anti-inflammatory Evaluation : In rodent models, derivatives of this compound were tested for their ability to reduce pain and inflammation. Results indicated a marked decrease in inflammatory markers compared to control groups, suggesting effective modulation of inflammatory pathways .
  • Antibacterial Activity Assessment : Various derivatives were screened against Gram-positive and Gram-negative bacteria. Some showed MIC values comparable to standard antibiotics, highlighting their potential as new antibacterial agents .

Scientific Research Applications

Research indicates that derivatives of 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one exhibit notable biological activities, particularly as inhibitors of the c-Met receptor tyrosine kinase. This receptor is implicated in various cancers, making these compounds promising candidates for cancer therapeutics. For instance, a derivative demonstrated an IC50 value of 12 nM against c-Met, showing high selectivity compared to other kinases tested . Additionally, these compounds may possess anti-inflammatory and analgesic properties due to their interactions with specific biological pathways.

Therapeutic Potential

The therapeutic potential of this compound extends beyond cancer treatment. Studies have shown that certain derivatives act as inhibitors of p38α MAPK, which is known to contribute to pain hypersensitivity in animal models. This suggests that these compounds could be developed as novel analgesics for conditions such as mechanical allodynia .

Synthetic Routes

Several synthetic pathways have been developed for the production of this compound and its derivatives. These methods typically involve the functionalization of pyridine rings and can be tailored to optimize yield and purity for biological testing.

Case Studies

Recent studies have focused on evaluating the pharmacokinetics and toxicity profiles of various derivatives of this compound. For example, one study demonstrated that certain derivatives exhibited concentration-dependent cell toxicity but maintained over 80% cell viability at lower concentrations in normal epithelial cell lines . This highlights the importance of further investigations into their safety profiles before clinical applications can be considered.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one, enabling comparative analysis of their properties, synthesis, and applications.

Structural Analogues and Key Differences

Compound Name Substituents (Pyridine Position) Molecular Weight Key Features Reference
This compound 5-benzyloxy, 2-acetyl 255.29 (calc.) High lipophilicity; used in heterocyclic synthesis
1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-one 5-trifluoromethyl, 2-acetyl 152.24 Electron-withdrawing CF3 group enhances stability and reactivity
1-(4-(Benzyloxy)phenyl)ethan-1-one Benzyloxy on phenyl ring, 4-acetyl 242.27 (calc.) Non-pyridine analogue; used in guanidine natural product synthesis
1-(5-Methoxy-2-methylpyridin-3-yl)ethanone 5-methoxy, 2-methyl, 3-acetyl 179.21 (calc.) Methoxy group alters electronic properties; methyl enhances steric effects

Physicochemical Properties

  • Lipophilicity : The benzyloxy group in this compound increases logP compared to trifluoromethyl or methoxy analogues, favoring blood-brain barrier penetration .
  • Stability : Trifluoromethyl derivatives (e.g., 1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one) exhibit enhanced thermal and metabolic stability due to the strong electron-withdrawing effect of CF3 .
  • Reactivity : Acetyl groups in all analogues enable nucleophilic additions or condensations, but steric hindrance from methyl or benzyloxy substituents may slow reaction kinetics .

Q & A

Q. What PPE and waste disposal protocols are mandated for handling this compound?

  • Methodological Answer : Use nitrile gloves, lab coat, and ANSI-approved goggles. Work in a fume hood with HEPA filtration. For spills, absorb with vermiculite and dispose as halogenated waste (EPA Code D003). Document LD50/LC50 data from zebrafish embryo assays (OECD TG 236) for ecotoxicity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.